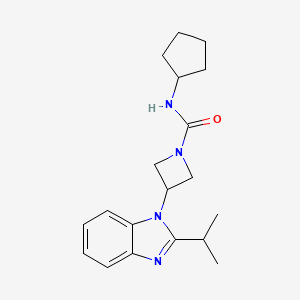

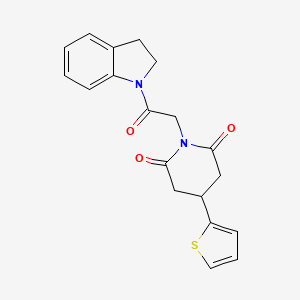

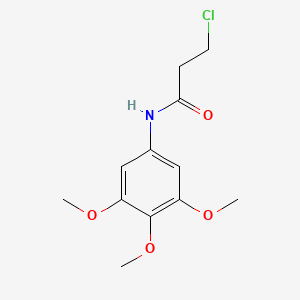

![molecular formula C6H4BrN3O B2716100 2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 2357108-27-9](/img/structure/B2716100.png)

2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one” is a chemical compound with the molecular formula C6H4BrN3O . It is a derivative of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A specific synthesis method for C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .

Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki Miyaura cross-coupling conditions, after activating the C=O bond of the lactam function with PyBroP .

Physical And Chemical Properties Analysis

The compound has a density of 2.3±0.1 g/cm3, a molar refractivity of 44.4±0.5 cm3, and a molar volume of 99.4±7.0 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its ACD/LogP is 0.23, ACD/LogD (pH 5.5) is 0.41, ACD/BCF (pH 5.5) is 1.21, ACD/KOC (pH 5.5) is 39.49, ACD/LogD (pH 7.4) is -0.12, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 11.57 . Its polar surface area is 64 Å2, polarizability is 17.6±0.5 10-24 cm3, and surface tension is 88.5±7.0 dyne/cm .

Aplicaciones Científicas De Investigación

Antimetabolite and Pharmaceutical Interest

2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives, as part of the broader pyrazolo[1,5-a]pyrimidine family, are recognized for their antimetabolite properties in purine biochemical reactions. These compounds have garnered significant pharmaceutical interest, particularly for their antitrypanosomal activities. An effective synthesis convention of these derivatives alongside others, such as pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines, has been established. This development supports their potential in various pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).

Anti-inflammatory and Antimicrobial Properties

Research on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, related closely to 2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, indicates a new class of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds, particularly 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, have shown significant anti-inflammatory properties and a better therapeutic index compared to traditional NSAIDs like phenylbutazone and indomethacin. Remarkably, these derivatives also lack ulcerogenic activity, suggesting a safer profile for long-term use (Auzzi et al., 1983).

Antiviral Activities

Certain derivatives of 2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, specifically 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, have demonstrated noteworthy antiviral activities. These compounds, through various synthetic modifications, have shown efficacy against human cytomegalovirus and herpes simplex virus type 1. This research opens avenues for the development of new antiviral agents targeting a range of viral infections (Saxena, Coleman, Drach, & Townsend, 1990).

Cognitive Impairment Treatment in Neurodegenerative Diseases

The discovery and optimization of 3-aminopyrazolo[3,4-d]pyrimidinones, including those structurally related to 2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, have led to the identification of potent and selective inhibitors of Phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, have demonstrated picomolar inhibitory potency and are currently under clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This highlights the potential of 2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives in addressing cognitive impairment in various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Propiedades

IUPAC Name |

2-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-3-5-8-6(11)1-2-10(5)9-4/h1-3H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXFQNIJBUXCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

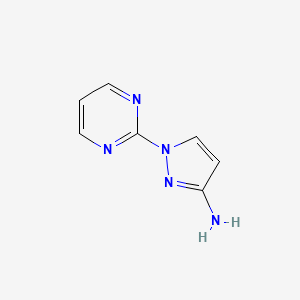

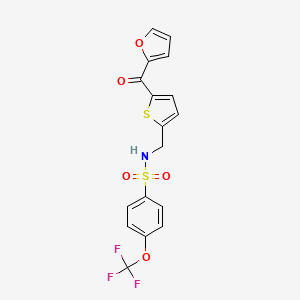

![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)

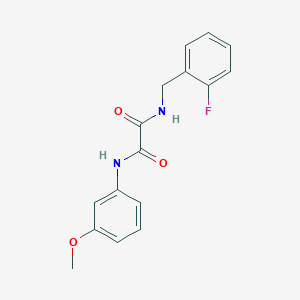

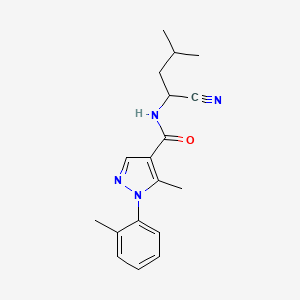

![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)

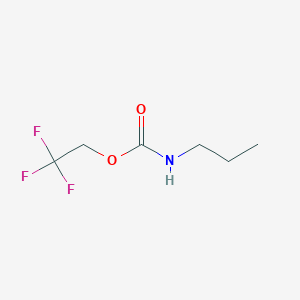

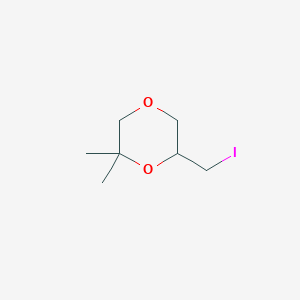

![4-((2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2716035.png)

![6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2716036.png)